Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate
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Overview
Description
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate is a chemical compound with the molecular formula C8H11F2N3O2 and a molecular weight of 219.192 g/mol. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an aminoacetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate typically involves the reaction of 1-(2,2-difluoroethyl)pyrazole with methyl aminoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoroethyl group and pyrazole ring play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate: Similar structure but with the difluoroethyl group at a different position on the pyrazole ring.
Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-5-yl]amino]acetate: Another positional isomer with potential differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-15-8(14)4-11-7-2-3-13(12-7)5-6(9)10/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFVHVJYYJNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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